molecular formula C14H22N2O B054866 (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE CAS No. 122894-38-6

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE

Cat. No.: B054866
CAS No.: 122894-38-6
M. Wt: 234.34 g/mol
InChI Key: FQCYGFFRWTZCGJ-UHFFFAOYSA-N
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Description

1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyl group attached to the morpholine ring, along with a dimethylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with a suitable alkylating agent.

    Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylmorpholin-2-yl)methanamine
  • 1-(4-Benzylmorpholin-2-yl)ethan-1-one
  • 1-(4-Benzylmorpholin-2-yl)propan-1-amine

Uniqueness

1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

1-(4-benzylmorpholin-2-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-15(2)11-14-12-16(8-9-17-14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCYGFFRWTZCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434197
Record name 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-38-6
Record name 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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